(-)-Eburnamonine;(-)-Vincamone

Description

Historical Perspectives and Discovery within the Monoterpenoid Indole (B1671886) Alkaloid Family

The eburnamine-vincamine alkaloids are a class of natural products primarily isolated from plants of the Apocynaceae family, such as those from the Vinca (B1221190), Kopsia, and Hunteria genera. bohrium.comnycu.edu.twmedchemexpress.commedchemexpress.com Historically, these compounds are part of the broader family of monoterpenoid indole alkaloids (MIAs), which are known for their structural diversity and significant pharmacological properties. researchgate.netnih.govmdpi.com The discovery of vincamine (B1683053) from the leaves of the lesser periwinkle, Vinca minor, was a key moment in the study of this class of alkaloids. wikipedia.orgnih.gov (-)-Eburnamonine (B7788956), also known as vincamone, has been identified in various plants, including Vinca minor and Kopsia jasminiflora. nycu.edu.twmdpi.com The elucidation of their structures and the subsequent exploration of their chemical synthesis and biological effects have been a continuous area of research for several decades. researchgate.net

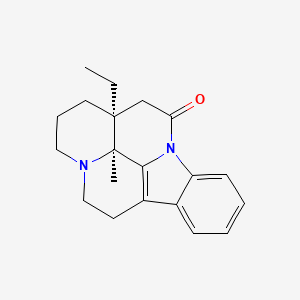

Chemical Classification and Structural Features Relevant to Research

(-)-Eburnamonine and (-)-vincamone are classified as eburnan-type monoterpenoid indole alkaloids. nih.gov Their core structure is a pentacyclic scaffold, which presents a formidable challenge for synthetic chemists. bohrium.comsciengine.com A key structural feature is the presence of two adjacent chiral centers at the junction of the D and E rings, specifically at positions C20 and C21. bohrium.comsciengine.com The relative stereochemistry at these centers is a critical aspect of their structure, with the cis-C20/C21 configuration being a characteristic feature of the eburnamine-vincamine alkaloid skeleton. bohrium.comsciengine.com The absolute configuration of (-)-eburnamonine is designated as (3α,16α).

Controlling this stereochemistry during total synthesis is a significant challenge that has driven the development of novel synthetic strategies. bohrium.combohrium.comresearchgate.net The rigid, fused ring system and the specific spatial arrangement of its functional groups are directly related to its biological activity and have made it a compelling target for synthetic and medicinal chemists. bohrium.combohrium.com

| Property | Value |

| IUPAC Name | (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one |

| Molecular Formula | C19H22N2O |

| Molecular Weight | 294.39 g/mol |

| CAS Number | 4880-88-0 |

| Appearance | White to slightly yellow crystalline powder |

| Melting Point | 174-177 °C |

Table 1: Chemical and Physical Properties of (-)-Eburnamonine. Data sourced from lookchem.comnih.gov.

Significance as Research Targets in Natural Product Chemistry and Medicinal Chemistry

The intricate molecular architecture and potent biological activities of (-)-eburnamonine and (-)-vincamone have rendered them significant targets in both natural product and medicinal chemistry. bohrium.combohrium.com The challenge of their total synthesis has spurred the development of innovative and stereoselective synthetic methodologies. bohrium.combohrium.comsciengine.com Numerous research groups have devised strategies to construct the complex pentacyclic framework and control the critical C20/C21 stereochemistry. bohrium.combohrium.com These synthetic efforts not only provide access to these natural products for further study but also contribute to the broader field of organic synthesis.

From a medicinal chemistry perspective, these alkaloids have been investigated for a range of biological activities. For instance, research has explored their potential as cerebral vasodilators. medchemexpress.comlookchem.com This has led to further investigations into their derivatives, with studies creating analogues through modifications like hydroxylation and the introduction of an exocyclic enone to explore potential anticancer activities. nih.govnih.gov The unique biological profile of the eburnamine-vincamine alkaloids continues to inspire research into their therapeutic potential and the synthesis of novel, structurally related compounds with enhanced or modified activities. nih.govnih.govresearchgate.net

| Research Area | Key Findings and Significance |

| Total Synthesis | Development of stereoselective methods, such as catalytic asymmetric hydrogenation and lactamization cascades, to control the challenging cis-C20/C21 stereochemistry. bohrium.comsciengine.com This has led to more efficient and scalable syntheses. scispace.com |

| Medicinal Chemistry | Synthesis of derivatives to probe structure-activity relationships. For example, the introduction of a 15-methylene group into (-)-eburnamonine imparted significant anticancer activity. nih.gov |

| Biosynthesis | Investigations into the enzymatic pathways that lead to the formation of the eburnane skeleton in plants, providing insights for biomimetic synthetic approaches. biorxiv.org |

Table 2: Research Highlights of (-)-Eburnamonine and (-)-Vincamone.

Structure

3D Structure

Properties

IUPAC Name |

(15S,19S)-15-ethyl-19-methyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-3-20-10-6-11-21-12-9-15-14-7-4-5-8-16(14)22(17(23)13-20)18(15)19(20,21)2/h4-5,7-8H,3,6,9-13H2,1-2H3/t19-,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYBGXIPHXPWLF-UXHICEINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1(C4=C(CC3)C5=CC=CC=C5N4C(=O)C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@]1(C4=C(CC3)C5=CC=CC=C5N4C(=O)C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Precursors

Proposed Biogenesis of the Eburnane Skeleton

The biosynthesis of all monoterpenoid indole (B1671886) alkaloids, including (-)-Eburnamonine (B7788956), begins with the condensation of tryptamine, derived from the amino acid tryptophan, and secologanin, a monoterpenoid derived from the iridoid pathway. This crucial reaction, catalyzed by strictosidine (B192452) synthase, yields strictosidine, the universal precursor for this vast family of natural products.

From strictosidine, the biosynthetic pathways diverge to create a wide array of skeletal structures. The formation of the distinctive eburnane skeleton of (-)-Eburnamonine is hypothesized to occur through a significant skeletal rearrangement of an Aspidosperma-type alkaloid precursor. A leading candidate for this precursor is vincadifformine (B1218849), another Vinca (B1221190) alkaloid.

The proposed mechanism involves an oxidative rearrangement. It is suggested that an enzymatic epoxidation of the 2,3-double bond of a tabersonine-like precursor, an Aspidosperma alkaloid, initiates the cascade. This epoxide intermediate is unstable and can undergo a spontaneous or enzyme-catalyzed rearrangement of its carbon skeleton, leading to the formation of the eburnane framework. This hypothesis establishes a direct biogenetic link between the Aspidosperma and eburnane classes of alkaloids.

Enzymatic Transformations and Key Intermediates

While the complete enzymatic pathway to (-)-Eburnamonine is not yet fully elucidated, key enzymatic players and intermediates have been identified, lending support to the proposed biogenesis. A pivotal enzyme in this process is believed to be a cytochrome P450 monooxygenase, specifically a tabersonine (B1681870) 3-oxygenase (T3O).

Research has shown that T3O can catalyze the epoxidation of tabersonine at the 2,3-position. researchgate.net In the absence of a subsequent reducing enzyme, this epoxide intermediate can rearrange to form an eburnamine-type skeleton. researchgate.net This finding provides strong evidence for the proposed skeletal rearrangement mechanism.

Following the formation of the initial eburnane skeleton, it is likely that a series of further enzymatic modifications, such as oxidations and reductions, occur to yield (-)-Eburnamonine. The precise sequence of these late-stage tailoring steps and the specific enzymes involved remain an active area of investigation.

Key Intermediates in the Proposed Biosynthetic Pathway:

| Intermediate | Description |

| Strictosidine | The universal precursor to all monoterpenoid indole alkaloids. |

| Aspidosperma-type precursor (e.g., Vincadifformine/Tabersonine) | The substrate for the key skeletal rearrangement. |

| 2,3-Epoxide of Aspidosperma precursor | The unstable intermediate that undergoes rearrangement. |

| Rearranged Eburnane skeleton intermediate | The initial product of the skeletal rearrangement. |

Relationship to the Biosynthesis of Other Vinca Alkaloids (e.g., Tabersonine, Vindoline)

The biosynthesis of (-)-Eburnamonine is intricately linked to the metabolic network that produces other well-known Vinca alkaloids, such as tabersonine and vindoline (B23647). Tabersonine, an Aspidosperma alkaloid, serves as a crucial branch-point intermediate. It can either be channeled towards the biosynthesis of vindoline or act as the precursor for the rearrangement leading to the eburnane skeleton.

The biosynthetic pathway from tabersonine to vindoline is a well-characterized, multi-step enzymatic process. This pathway involves a series of hydroxylations, methylations, and other modifications catalyzed by a cascade of specific enzymes.

The diversion of the common precursor, tabersonine, into these distinct pathways highlights the metabolic plasticity within Vinca species. The relative activities of the enzymes in the competing pathways, such as tabersonine 3-oxygenase leading to the eburnane skeleton and the initial enzymes of the vindoline pathway, likely determine the alkaloid profile of a particular plant species or tissue. This intricate regulatory mechanism allows for the production of a diverse array of structurally and functionally distinct alkaloids from a common metabolic origin.

Total Synthesis and Stereocontrol Strategies

Enantioselective Total Synthesis of (-)-Eburnamonine (B7788956)

Achieving the synthesis of the specific enantiomer (-)-Eburnamonine requires precise control over stereochemistry. Modern synthetic efforts have largely moved towards catalytic asymmetric methods to establish the key stereocenters efficiently and with high enantiopurity.

The chiral pool strategy leverages naturally occurring, enantiomerically pure compounds as starting materials, incorporating their inherent chirality into the final target molecule. This approach offers a reliable way to access optically active products. One such synthesis of an eburnane-type alkaloid, (+)-eburnamonine, was accomplished starting from L-ethyl lactate. researchgate.net A key step in this synthesis involved a Johnson-Claisen rearrangement to construct the chiral quaternary center. researchgate.net While many early syntheses of eburnamine-vincamine alkaloids relied on chiral pool, resolution, or chiral auxiliary methods, the field has seen a significant shift towards more flexible catalytic asymmetric strategies. ccspublishing.org.cn

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of (-)-Eburnamonine, offering high efficiency and stereocontrol.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): A prominent strategy for establishing the crucial all-carbon quaternary stereocenter at the C20 position involves the Palladium-catalyzed Asymmetric Allylic Alkylation (AAA). acs.orgnih.gov This reaction has been successfully applied to construct the core of eburnamonine (B1221668) and related alkaloids. nih.govresearchgate.net In one approach, an enantioselective decarboxylative allylic alkylation using a Pd(II) precatalyst and the (R)-CF₃-t-BuPHOX ligand was used to forge the C20 quaternary center in a lactam intermediate with 91% yield and 92% enantiomeric excess (ee). nih.govscispace.com This enantioenriched lactam serves as a versatile building block for both eburnamonine and other complex alkaloids. nih.govresearchgate.net

The Trost group developed a divergent enantioselective strategy to access C19-oxo functionalized eburnane alkaloids, utilizing a challenging Pd-catalyzed AAA of an N-alkyl-α,β-unsaturated lactam. acs.orgnih.gov This ligand-controlled process efficiently sets the absolute configuration at the C20 position, which then directs the subsequent formation of the C21 stereocenter. acs.org More recently, a total synthesis of (+)-eburnamonine was reported using an enantioselective alkene cyanoamidation, where a palladium catalyst, a phosphoramidite (B1245037) ligand, and a Lewis acid co-catalyst promote C-CN bond activation to form the all-carbon quaternary stereocenter. acs.orgacs.orgnih.gov

Iridium-Catalyzed Hydrogenation: Another effective method for introducing stereochemistry is through iridium-catalyzed asymmetric hydrogenation. A unified total synthesis of several eburnamine-vincamine alkaloids, including (−)-eburnamonine, was achieved using a highly stereoselective Ir-catalyzed hydrogenation/lactamization cascade reaction. researchgate.net This key step constructs the C/D rings of the alkaloid scaffold while simultaneously installing the required stereochemistry. researchgate.net

| Method | Catalyst/Ligand System | Key Bond Formed/Stereocenter Set | Yield/Enantioselectivity | Reference |

|---|---|---|---|---|

| Decarboxylative Allylic Alkylation | Pd(II) / (R)-CF₃-t-BuPHOX | C20 All-Carbon Quaternary Center | 91% yield, 92% ee | nih.govscispace.com |

| Asymmetric Allylic Alkylation | Pd-based catalyst | C20 Stereocenter | High efficiency | acs.orgnih.gov |

| Asymmetric Alkene Cyanoamidation | Pd / Phosphoramidite ligand / Lewis acid | C20 All-Carbon Quaternary Center | 8-step total synthesis | acs.orgacs.org |

| Asymmetric Hydrogenation/Lactamization | Ir-based catalyst | C/D ring fusion stereochemistry | Highly stereoselective | researchgate.net |

Building the complete pentacyclic framework of eburnamonine requires a sequence of strategic ring-forming reactions. Classic methods such as the Bischler–Napieralski and Pictet–Spengler reactions are frequently employed. researchgate.net

A convergent synthesis of (-)-Eburnamonine utilized an enantioenriched lactam intermediate, which was advanced through a Bischler–Napieralski cyclization followed by a diastereoselective hydrogenation and lactamization in a one-pot procedure to complete the pentacyclic core. nih.govresearchgate.net This approach marked the shortest asymmetric synthesis of eburnamonine at the time. nih.gov Another strategy employed a visible-light photocatalytic intra-/intramolecular radical cascade reaction to assemble the tetracyclic ABCD ring system from a simple precursor. nih.govkib.ac.cn

Stereodivergent and Unified Synthetic Approaches to Eburnane-Type Alkaloids

A significant challenge in the synthesis of eburnane alkaloids is controlling the relative stereochemistry between the C20 and C21 positions. researchgate.netnih.govresearchgate.net Stereodivergent and unified strategies aim to address this by developing synthetic routes that can access multiple stereoisomers or different members of the alkaloid family from a common intermediate.

One unified and diastereoselective synthesis of four different eburnane-type alkaloids, including eburnamonine, was developed to solve the issue of controlling the cis-C20/C21 relative stereochemistry. researchgate.netnih.gov This was achieved through a conformation-directed cyclization. nih.gov A divergent enantioselective strategy has also been reported, enabling access to various C19-oxo-functionalized eburnane alkaloids. acs.orgnih.gov Furthermore, a general and efficient strategy for the enantioselective synthesis of 13 members of the eburnane alkaloid family was disclosed, relying on a key catalytic enantioconvergent cross-coupling to establish the C20 stereocenter. acs.org These unified approaches provide rapid access to a variety of structurally diverse indole (B1671886) alkaloids. semanticscholar.org

Semi-synthesis from Related Natural Products

Semi-synthesis, which involves the chemical modification of readily available natural products, provides an alternative route to complex molecules like (-)-Eburnamonine.

From (+)-Vincamine: Vincamine (B1683053) and eburnamonine are closely related structurally and can be interconverted. For instance, racemic eburnamonine is a known precursor to (±)-vincamine, suggesting that transformations starting from vincamine isomers are feasible. unimi.it

From Tabersonine (B1681870): Tabersonine, an abundant Aspidosperma alkaloid, is a versatile starting material for the semi-synthesis of other more complex alkaloids. researchgate.netnih.gov The biosynthesis of vindoline (B23647), a precursor to anticancer drugs, proceeds from tabersonine through a multi-step enzymatic pathway. researchgate.netmdpi.comnih.gov A key biosynthetic step involves an enzyme that catalyzes the formation of an epoxide, which can then rearrange to a vincamine-type alkaloid, highlighting the biosynthetic link between the aspidosperma and eburnamine (B1221595) alkaloid families. researchgate.net This natural pathway provides inspiration for laboratory semi-syntheses.

Innovative Cyclization and Rearrangement Methodologies in Eburnane Synthesis

The quest for more efficient syntheses of the eburnane core has led to the development of novel cyclization and rearrangement reactions. These innovative methods often provide elegant solutions to long-standing challenges in stereocontrol and scaffold construction.

A key challenge is controlling the cis C20/C21 relative stereochemistry. nih.gov A strategy to overcome this involves a sequence of rearrangements. researchgate.netresearchgate.netnih.gov The synthesis features an α-iminol rearrangement to create a spiroindolin-3-one, followed by a diastereoselective conformation-directed cyclization. researchgate.netnih.gov The final step involves either an aza-pinacol or an α-aminoketone rearrangement to convert the spiroindolinone back into the indole skeleton, thereby completing the eburnane core with the desired stereochemistry. researchgate.netresearchgate.netnih.gov

The Johnson-Claisen rearrangement has been employed to establish the C20 all-carbon quaternary stereocenter with high diastereoselectivity. researchgate.netnih.gov Additionally, a photocatalytic radical cascade reaction has been used to efficiently assemble the tetracyclic core of the molecule. nih.govkib.ac.cn These advanced methodologies represent the cutting edge of synthetic strategy toward eburnane alkaloids. acs.org

Challenges in Stereochemical Control (e.g., cis C20/C21 Relative Stereochemistry)

A formidable and persistent challenge in the total synthesis of eburnane-type alkaloids, including (-)-Eburnamonine and (-)-Vincamone, is the precise control of the relative stereochemistry of the adjacent C20 and C21 stereocenters. researchgate.net The thermodynamically more stable trans-fused ring system is often the favored product in many synthetic routes, whereas the biologically active compounds possess the kinetically favored, sterically more congested cis-C20/C21 configuration. nih.govresearchgate.netccspublishing.org.cn This inherent difficulty has made the stereocontrolled assembly of these two centers a central focus of synthetic efforts. researchgate.netccspublishing.org.cn

The difficulty in achieving the desired cis stereochemistry is evident in various synthetic approaches that often yield mixtures of diastereomers. For instance, a key step in many syntheses involves the reduction of a tetracyclic iminium ion intermediate. This reduction can proceed from two different faces of the molecule, leading to either the cis or trans product. One reported synthesis of (+)-Eburnamonine found that the reduction of an iminium ion with zinc in acetic acid resulted in a 1.8:1 mixture of diastereomers, favoring the desired cis epimer. acs.org Similarly, a Pictet-Spengler cyclization approach to a vincamine precursor is noted to afford a separable 1:1 mixture of epimers at the C21 position. unimi.it

To overcome this challenge, researchers have developed several innovative strategies to enforce the formation of the cis junction. One successful method involves a conformation-directed cyclization, which utilizes the specific three-dimensional arrangement of a precursor to guide the reaction towards the desired stereochemical outcome, yielding the melokhanine skeleton with the intended C20/C21 cis stereochemistry. nih.govresearchgate.net Other approaches have focused on optimizing reaction conditions for crucial steps. For example, while initial diastereoselective hydrogenation conditions failed to yield any reduced product in one synthesis of eburnamonine, further optimization using heterogeneous hydrogenation in DMF followed by the addition of DBU successfully promoted a diastereoselective hydrogenation and subsequent lactamization in a one-pot reaction. scispace.comnih.gov Another effective strategy has been the use of a stereoselective iminium reduction to install the critical cis-C20/C21 relative stereochemistry, which proved crucial in a catalytic asymmetric total synthesis of (+)-vincamine. ccspublishing.org.cn

These examples underscore that controlling the C20/C21 stereochemistry is a non-trivial aspect of eburnane alkaloid synthesis, often requiring carefully designed strategies or meticulous optimization of reaction conditions to favor the formation of the desired cis-fused product over the thermodynamically preferred trans isomer.

Table 1: Selected Strategies and Outcomes for C20/C21 Stereocontrol

| Synthetic Strategy | Target Intermediate/Product | Diastereomeric Ratio (cis:trans) or Selectivity | Reference |

| Iminium Ion Reduction (Zn, AcOH) | Tetracyclic amine for (+)-Eburnamonine | 1.8:1 | acs.org |

| Diastereoselective Hydrogenation (Heterogeneous, DMF) & Lactamization (DBU) | (-)-Eburnamonine | Diastereoselective | scispace.comnih.gov |

| Conformation-Directed Cyclization | Melokhanine Skeleton | Highly Diastereoselective for cis | nih.govresearchgate.net |

| Stereoselective Iminium Reduction | Intermediate for (+)-Vincamine | Stereoselective for cis | ccspublishing.org.cn |

| Pictet-Spengler Cyclization | Tetracyclic intermediate for Vincamine | 1:1 | unimi.it |

Structure Activity Relationship Sar Studies

Identification of Key Structural Elements for Biological Activity

The biological activity of eburnane alkaloids is intrinsically linked to their pentacyclic ring structure. SAR investigations have highlighted the importance of specific structural features for their therapeutic effects, which include cerebral vasodilation and potential anticancer properties.

Key structural elements crucial for the biological activity of these compounds include:

The Indole (B1671886) Nucleus: This core part of the molecule is essential for its interaction with various biological targets.

Substituents on the Rings: The presence and nature of substituent groups on the eburnan skeleton can significantly modulate the compound's activity and selectivity. For instance, the ethyl group at the C-7 position has been identified as critical for the binding to tubulin and for mediating antitumor activity in related vinca (B1221190) alkaloids. nih.gov

Impact of Specific Functional Group Modifications on Activity

Modifications of functional groups on the eburnamonine (B1221668) scaffold have been a key strategy in SAR studies to enhance bioactivity and explore new therapeutic applications. reachemchemicals.com The chemical reactivity and structural influence of these groups play a pivotal role in the molecule's interaction with biological targets. reachemchemicals.com

While specific studies on the exocyclic enone group of (-)-Eburnamonine (B7788956) are not extensively detailed in the provided results, the general principles of SAR suggest that this functional group is significant. Enones are reactive moieties and can participate in various biological interactions. Modifications to this group could influence the molecule's electronic properties and its ability to act as a Michael acceptor, potentially affecting its binding affinity and mechanism of action. The synthesis of analogs often involves modifications that can indirectly or directly alter the reactivity and conformation of such functional groups. mdpi.com

The introduction of a hydroxyl group at the C-19 position of (-)-eburnamonine, forming 19-OH-(-)-eburnamonine, demonstrates the impact of C19-functionalization. This modification was found in a new indole alkaloid isolated from Bonafusia macrocalyx. researchgate.net The presence of the hydroxyl group at this position can alter the molecule's polarity and its potential for hydrogen bonding, which could, in turn, affect its pharmacokinetic and pharmacodynamic properties. The absolute configuration and conformation of this derivative have been determined using advanced spectroscopic and computational methods. researchgate.net

Stereochemical Influence on Pharmacological Profiles

Stereochemistry plays a critical role in the biological activity of eburnane alkaloids. The spatial arrangement of atoms and functional groups can dramatically affect how the molecule interacts with chiral biological targets like receptors and enzymes. For example, the synthesis of (+)-21-epi-eburnamonine, a stereoisomer of the natural product, highlights the importance of the stereochemistry at the C21 position. nih.gov The relative stereochemistry of the D/E ring fusion (cis or trans) also significantly influences the pharmacological profile. nih.gov Different stereoisomers can exhibit varying potencies and even different types of biological activities.

| Compound | Stereochemistry | Reported Biological Activity |

| (-)-Eburnamonine | Specific enantiomer | Vasodilator |

| (+)-21-epi-Eburnamonine | Stereoisomer of natural product | Investigated for pharmacological activity |

| (+)-Vincamine | Related Vinca alkaloid | Cerebral vasodilator, antioxidant |

| (-)-Eburnamine | D/E ring cis congener | Investigated for pharmacological activity |

| (+)-Eburnamonine | D/E ring cis congener | Investigated for pharmacological activity |

Scaffold Simplification and Analogue Design Strategies

To improve the therapeutic index and explore new biological activities, researchers have pursued scaffold simplification and the design of novel analogues of eburnamonine. These strategies involve modifying the core pentacyclic structure to identify the minimal structural requirements for activity and to develop compounds with more desirable properties. The synthesis of various derivatives and analogues allows for a systematic exploration of the SAR. For instance, versatile intermediates have been used in transition metal-based chemistry to prepare novel analogues of related vinca alkaloids, leading to the discovery of compounds with promising anticancer activity. nih.gov

Computational and AI/ML Approaches in SAR Elucidation

In recent years, computational methods, including artificial intelligence (AI) and machine learning (ML), have become powerful tools in drug discovery and SAR studies. researchgate.netnih.govresearchgate.netnih.gov These approaches can accelerate the process of identifying promising drug candidates and understanding the complex relationships between chemical structure and biological activity.

For eburnamonine and its analogues, these computational tools can be applied to:

Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the activity of new, unsynthesized analogues. nih.gov

Molecular Docking: These simulations can predict how eburnamonine derivatives bind to their biological targets, providing insights into the mechanism of action at a molecular level. mdpi.com

ADME-Tox Prediction: AI and ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. nih.govnih.gov

De Novo Drug Design: Generative models can design novel molecules with desired properties, potentially leading to the discovery of new eburnane-type compounds with enhanced therapeutic potential. nih.gov

The integration of these computational approaches with traditional synthetic and biological testing methods provides a comprehensive strategy for the SAR elucidation of (-)-Eburnamonine and the development of new therapeutic agents. mdpi.com

Preclinical Pharmacological Activities and Mechanisms of Action

Neuropharmacological Research

Cerebrovascular Effects in Experimental Models

Preclinical studies have explored the impact of (-)-Eburnamonine (B7788956) on the blood circulation and metabolic activity of the brain. These investigations have been conducted in various animal models to understand its potential mechanisms of action on the cerebrovascular system.

| Parameter | Effect |

|---|---|

| Vertebral Blood Flow (VBF) | Increased |

| Carotid Blood Flow (CBF) | Increased |

| Femoral Blood Flow (FBF) | Increased |

| Vertebral and Carotid Vascular Resistance | Decreased |

| Aortic Blood Flow (AoBF) | Increased |

| Systolic Ejection Volume (SEV) | Increased |

| Cerebral O2 Supply | Increased |

| Cerebral O2 Consumption (CMRO2) | Increased |

The increased oxygen supply, coupled with elevated hemoglobin levels and arterial pO2, contributes to this heightened metabolic state. A rapid intravenous injection of l-eburnamonine was shown to transiently improve not only the oxygen supply and consumption but also the cerebral consumption of glucose, without the production of lactates. This profile has led to the characterization of l-eburnamonine as a "eumetabolizing" agent, indicating its ability to promote a healthy metabolic state in the brain.

Neuroprotective Effects in In Vitro and In Vivo Models

(-)-Eburnamonine has demonstrated protective effects on neuronal tissue in various preclinical models of cerebral distress, such as hypoxia and ischemia. These studies suggest that the compound may help mitigate neuronal damage caused by reduced oxygen and blood supply.

The neuroprotective properties of (-)-Eburnamonine are evident in its antihypoxic activity. In experimental models, l-eburnamonine has been shown to inhibit the detrimental effects of hypobaric hypoxia. For instance, in mice, it increased survival time under low-pressure conditions. In rats, it demonstrated an ability to suppress amnesic phenomena induced by hypobaric hypoxia.

Furthermore, l-eburnamonine has been observed to reduce the negative electroencephalographic (EEG) consequences of acute asphyxic anoxia in rats. By protecting the cerebral cortex from ischemic insults, it has also been shown to inhibit the postischemic increase of thalamic somesthetic evoked potentials in cats. These findings collectively suggest that (-)-Eburnamonine can attenuate the neuronal damage associated with ischemic events.

While direct studies on the impact of (-)-Eburnamonine on specific oxidative stress pathways are limited, the neuroprotective effects observed in hypoxic and ischemic models are likely linked to antioxidant mechanisms. The parent compound, vincamine (B1683053), is known to possess potent antioxidant activity. This inherent property is believed to contribute to its protective effects on various tissues, including the brain.

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a key contributor to neuronal damage in ischemia. The modulation of prooxidants and antioxidants in the brain is a critical strategy for improving neuroprotection in response to oxidative stress. The demonstrated antihypoxic and neuroprotective activities of (-)-Eburnamonine strongly suggest an interaction with these pathways, helping to mitigate the damaging cascade of events initiated by ischemic conditions.

Interactions with Neurotransmitter Systems (e.g., Acetylcholinesterase Inhibition)

(-)-Eburnamonine and its related compounds have been investigated for their effects on neurotransmitter systems, with a particular focus on their potential to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Enhanced cholinergic transmission is a key therapeutic strategy for conditions involving cognitive deficits. nih.gov

Vincamine, a structurally related monoterpenoid indole (B1671886) alkaloid, has been identified as a promising inhibitor of AChE. nih.govnih.gov Through a combination of in-silico and enzyme kinetic studies, vincamine was shown to competitively inhibit AChE with an inhibition constant (Ki) and a half-maximal inhibitory concentration (IC50) of 239 µM. nih.gov The interaction occurs at the same locus as the substrate, acetylcholine, but with a significantly higher binding energy (-10.77 kcal/mol). nih.gov Key amino acid residues within the AChE active site involved in this interaction include Gly120, Gly121, Gly122, Trp86, Glu202, Tyr133, Ser203, Phe297, and His447. nih.gov While some preclinical evidence suggests vincamine can modulate acetylcholine release, its effects are often attributed more to the enhancement of cerebral blood flow and metabolism rather than direct, potent cholinergic activity. caringsunshine.compatsnap.com

Effects on Red Blood Cell Physiology (e.g., Glycolysis, Oxygen Transport Activity, RBC Deformability)

Mature red blood cells (RBCs) rely entirely on glycolysis for the production of adenosine (B11128) triphosphate (ATP), as they lack mitochondria. nih.gov This ATP is crucial for maintaining ionic homeostasis, cellular integrity, and the remarkable deformability required for RBCs to pass through narrow capillaries, some smaller than the diameter of the cell itself. nih.govfrontiersin.org RBC deformability is a critical determinant of blood viscosity and efficient oxygen delivery to tissues. researchgate.netmdpi.com

The oxygenation state of hemoglobin directly influences RBC metabolism. nih.gov When oxygen is offloaded to tissues (favoring the deoxygenated state), glycolysis is promoted to generate both ATP and 2,3-diphosphoglycerate (2,3-DPG), an allosteric effector that reduces hemoglobin's affinity for oxygen, further facilitating its release. frontiersin.org Reductions in intracellular ATP levels, often due to deficiencies in glycolytic enzymes, can lead to decreased RBC deformability, impairing circulation and oxygen transport. nih.govresearchgate.net

While the physiological importance of these processes is well-established, direct studies detailing the specific effects of (-)-Eburnamonine or its derivatives on RBC glycolysis, oxygen transport activity, or deformability are not extensively documented in the current scientific literature.

Antineoplastic and Cytotoxic Activities of (-)-Eburnamonine Derivatives

Research has expanded into synthesizing and evaluating derivatives of (-)-Eburnamonine for potential anticancer applications. These efforts have yielded compounds with significant cytotoxic activity against a range of cancer cell lines.

Cytotoxicity against Hematological Malignancies (e.g., Acute Lymphocytic Leukemia, Acute Myelogenous Leukemia, Chronic Lymphocytic Leukemia)

A derivative of (-)-Eburnamonine, (-)-15-methylene-eburnamonine, has demonstrated notable cytotoxicity against various hematological cancer cells. Studies have shown this compound is effective against acute lymphocytic leukemia (ALL), acute myelogenous leukemia (AML), and chronic lymphocytic leukemia (CLL).

Activity against Solid Tumor Cell Lines (e.g., Lung, Breast, Prostate, Multiple Myeloma)

The therapeutic potential of eburnamonine (B1221668) derivatives extends to solid tumors. The derivative (-)-15-methylene-eburnamonine was found to be cytotoxic against metastatic breast cancer cells, including their brain-seeking and bone-seeking variants. purdue.edu This activity was observed to persist even in the presence of key components of the brain, bone, and mammary gland microenvironments, suggesting a robust mechanism of action. purdue.edu

Furthermore, the related alkaloid vincamine has been shown to function as an anticancer agent against the human alveolar basal epithelial cell line A549 (lung cancer), exhibiting an IC50 of 309.7 μM. nih.gov

| Compound | Cancer Cell Line | Cancer Type | IC50 Value |

|---|---|---|---|

| Vincamine | A549 | Lung Cancer | 309.7 µM |

| (-)-15-methylene-eburnamonine | Metastatic Breast Cancer Cells | Breast Cancer | Data not specified |

Targeting Leukemia Stem Cells (LSCs) in Xenograft Models

A significant challenge in cancer therapy is the eradication of cancer stem cells, which are believed to be responsible for tumor initiation, propagation, and relapse. The derivative (-)-15-methylene-eburnamonine has been specifically shown to target and kill leukemia stem cells (LSCs) from primary AML, ALL, and CLL samples. In preclinical xenograft models, this compound was found to reduce LSC frequency and decrease progenitor cell engraftment, highlighting its potential to address the root cause of leukemia relapse.

Molecular Mechanisms of Anticancer Action (e.g., Michael Addition, Cell Cycle Arrest, Apoptosis)

The anticancer effects of (-)-Eburnamonine derivatives are attributed to several molecular mechanisms, including the induction of apoptosis and the disruption of the cell cycle.

The derivative (-)-15-methylene-eburnamonine contains an enone group, which functions as a Michael acceptor. purdue.edunih.gov Michael acceptors are electrophilic compounds that can form covalent bonds with nucleophilic residues, such as cysteine, on proteins. nih.gov This interaction can disrupt the function of key cellular proteins involved in proliferation and survival, leading to the induction of apoptosis and cell death. nih.gov The cytotoxicity of 15-M-EBN is believed to be mediated through the induction of oxidative stress. purdue.edu

Studies on the related alkaloid vincamine in A549 lung cancer cells have shown that its anticancer activity involves the induction of apoptosis. nih.gov This process was found to be dependent on the activation of caspase-3 and was associated with a reduction in the mitochondrial membrane potential, which leads to the release of cytochrome C—a key step in the intrinsic apoptotic pathway. nih.gov Other proposed mechanisms for related compounds include the arrest of the cell cycle at the G1 phase. researchgate.net

Adjuvant Activities

Extensive literature searches did not yield specific preclinical studies on the adjuvant activities of (-)-Eburnamonine or (-)-Vincamone in potentiating antibiotic efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA).

Potentiation of Antibiotic Efficacy (e.g., against Methicillin-Resistant Staphylococcus aureus)

There is currently no available scientific literature demonstrating that (-)-Eburnamonine or (-)-Vincamone enhances the efficacy of antibiotics against MRSA.

Underlying Adjuvant Mechanisms (e.g., mecA gene involvement)

Due to the lack of studies on the adjuvant activities of (-)-Eburnamonine and (-)-Vincamone, the underlying mechanisms, including any potential involvement of the mecA gene, have not been investigated. The mecA gene is a key determinant of methicillin (B1676495) resistance in Staphylococcus aureus, encoding for a penicillin-binding protein (PBP2a) that has a low affinity for beta-lactam antibiotics.

Other Investigated Biological Activities in Preclinical Models

Anti-inflammatory Potential

Preclinical studies have indicated that vincamine, a closely related vinca (B1221190) alkaloid, possesses anti-inflammatory properties. In a mouse model of Parkinson's disease, vincamine treatment was shown to decrease the mRNA and protein levels of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in the substantia nigra. nih.gov This neuroprotective effect was associated with the alleviation of neuroinflammation and oxidative damage through the suppression of the NF-κB pathway and activation of the Nrf2/HO-1 pathway. nih.gov

Another study investigating the effects of vincamine on human corneal epithelial cells demonstrated its ability to protect against lipopolysaccharide (LPS)-induced inflammation. nih.gov Vincamine treatment significantly inhibited the production of inflammatory mediators and oxidative stress by activating thioredoxin reductase. nih.gov Specifically, it decreased the expression of IL-6, IL-8, IL-1β, TNF-α, and TGF-β. nih.gov

Table 1: Effects of Vincamine on Pro-inflammatory Cytokines in a Mouse Model of Parkinson's Disease

| Cytokine | Effect of Vincamine Treatment |

| TNF-α | Decreased mRNA and protein levels |

| IL-1β | Decreased mRNA and protein levels |

| IL-6 | Decreased mRNA and protein levels |

Table 2: Effects of Vincamine on Inflammatory Factors in Human Corneal Epithelial Cells

| Inflammatory Factor | Effect of Vincamine Treatment |

| IL-6 | Decreased expression |

| IL-8 | Decreased expression |

| IL-1β | Decreased expression |

| TNF-α | Decreased expression |

| TGF-β | Decreased expression |

Cardioprotective and Hepatoprotective Effects

Preclinical research has provided evidence for the hepatoprotective effects of vincamine. In a rat model of sepsis induced by colon ligation puncture, vincamine demonstrated a protective effect on the liver. nih.govnih.gov Treatment with vincamine significantly improved the histological abnormalities in the liver and led to a decrease in the levels of the liver enzymes alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST). nih.gov The mechanism of this hepatoprotective activity was linked to the modulation of oxidative stress, apoptosis, and the TNFα/Nrf-2/Keap-1 signaling pathways. nih.gov

No specific preclinical studies were identified that investigated the cardioprotective effects of (-)-Eburnamonine or (-)-Vincamone.

Pharmacokinetic and Metabolic Characterization in Preclinical Settings

In Vitro and In Vivo Metabolic Stability

The metabolic stability of a compound is a critical factor in determining its pharmacokinetic profile and duration of action. bioivt.com In early drug discovery, in vitro metabolic stability studies are essential for predicting in vivo clearance, bioavailability, and potential drug-drug interactions. wuxiapptec.comnih.gov These assays typically use liver microsomes or hepatocytes to evaluate the rate at which a compound is metabolized by enzymes, primarily the cytochrome P450 system (Phase I) and others involved in conjugation (Phase II). bioivt.com

In vitro studies comparing (-)-Eburnamonine (B7788956) with related alkaloids have demonstrated its favorable metabolic stability profile. When incubated with rat liver microsomes, the intrinsic clearance of eburnamonine (B1221668) was found to be significantly lower than that of both vincamine (B1683053) and vinpocetine (B1683063). nih.gov This suggests that (-)-Eburnamonine is metabolized at a slower rate, which could contribute to a more sustained presence in the body. nih.govresearchgate.net

In vivo metabolic studies in rats using tritium-labeled vincamine have shown that it undergoes extensive biotransformation. nih.gov After administration, about 62% of radioactivity is excreted in urine and feces over 72 hours. nih.gov A key finding from these studies is the identification of (+)-eburnamonine (vincamone) as one of the metabolites of vincamine, indicating an interconversion pathway. nih.gov Other identified urinary and biliary metabolites of vincamine include 6α- and 6β-hydroxy-vincamine, and their further oxidized form, 6-keto-vincamine, which appear in part as conjugates. nih.gov The unchanged form of vincamine accounts for only 4-6% of the excreted amount, highlighting its significant metabolic turnover. nih.gov

Interaction with Drug Efflux Transporters (e.g., P-glycoprotein (Pgp), Breast Cancer Resistance Protein (Bcrp))

Drug efflux transporters, such as P-glycoprotein (P-gp, also known as ABCB1) and Breast Cancer Resistance Protein (Bcrp, also known as ABCG2), are expressed at biological barriers, including the blood-brain barrier and the intestine. researchgate.netmdpi.com They play a crucial role by actively pumping a wide range of substances out of cells, which can limit a drug's absorption and distribution, particularly into the central nervous system (CNS). researchgate.netresearchgate.net

Studies have been conducted to characterize the interaction of (-)-Eburnamonine and related alkaloids with these transporters. An in vitro study measured the ATPase activity of P-gp and Bcrp membrane transporters in the presence of varying concentrations of eburnamonine, vincamine, and vinpocetine. nih.gov The results showed that all three alkaloids induced only minimal stimulation of ATPase activity, even at high concentrations (up to 100 µM). nih.gov This suggests that these compounds have minimal interaction with P-gp and Bcrp and are likely not significant substrates for these efflux pumps. nih.govresearchgate.net

This low level of interaction with key efflux transporters is consistent with the known ability of these alkaloids to exert their effects within the CNS. nih.govresearchgate.net If they were strong substrates for P-gp or Bcrp, their ability to cross the blood-brain barrier would be significantly impeded. researchgate.net However, some research involving the P-gp inhibitor cyclosporine suggested that its administration led to increased blood and brain levels of unbound vincamine in rats, indicating a potential role for P-gp in its disposition. researchgate.net The differing findings may reflect different experimental conditions or methodologies.

| Compound | Transporter | Method | Result | Reference |

|---|---|---|---|---|

| (-)-Eburnamonine | P-gp, Bcrp | ATPase Activity Assay | Minimal stimulation of ATPase activity. | nih.gov |

| Vincamine | P-gp, Bcrp | ATPase Activity Assay | Minimal stimulation of ATPase activity. | nih.gov |

| Vincamine | P-gp | In vivo with P-gp inhibitor (cyclosporine) | Inhibitor increased blood and brain levels of vincamine. | researchgate.net |

Blood-Brain Barrier Permeability and Central Nervous System Distribution

The ability of a compound to cross the blood-brain barrier (BBB) is a prerequisite for its pharmacological activity within the central nervous system. nih.gov The BBB is a highly selective barrier that restricts the passage of substances from the bloodstream into the brain.

The minimal interaction of (-)-Eburnamonine and its related alkaloids with the efflux transporters P-gp and Bcrp is a strong indicator of their potential to cross the BBB. nih.govresearchgate.net Efflux by these transporters is a primary mechanism that prevents many compounds from entering the brain. researchgate.net

Preclinical studies in rats using microdialysis have confirmed the distribution of vincamine into the CNS. researchgate.net Following administration, unbound vincamine was detected in both the blood and the hippocampus, with a rapid exchange and equilibration observed between the peripheral and central compartments. researchgate.net This demonstrates that the compound can effectively penetrate the BBB and distribute into brain tissue. The relatively higher metabolic stability of eburnamonine, combined with its low affinity for efflux transporters, suggests it is well-suited to cross the BBB and produce pharmacological effects in the CNS. nih.gov

Bioavailability Studies in Animal Models

Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. ualberta.ca For orally administered drugs, bioavailability is influenced by factors such as absorption from the gastrointestinal tract and first-pass metabolism in the gut wall or liver. ualberta.ca Animal models, particularly rats, are commonly used in preclinical studies to assess the oral bioavailability of new drug candidates. nih.govnih.gov

While specific oral bioavailability data for (-)-Eburnamonine from a single study is not detailed in the provided sources, insights can be drawn from studies on the parent compound, vincamine. In pharmacokinetic studies in rats, vincamine was administered via intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.) routes. nih.gov The detection of metabolites in urine and bile following oral administration confirms that the compound is absorbed from the gastrointestinal tract to some extent. nih.gov However, the extensive metabolism of vincamine, with only 4-6% excreted unchanged, suggests that it likely undergoes significant first-pass metabolism, which could impact its oral bioavailability. nih.gov One study in rats noted that the gut, rather than the liver, can be the primary site of first-pass metabolism for some compounds, which is determined by comparing bioavailability after oral and intraperitoneal administration. ualberta.ca The superior metabolic stability of (-)-Eburnamonine compared to vincamine could potentially translate to improved bioavailability. nih.gov

Derivatives and Analogs Research

Design and Synthesis of Novel Eburnane Derivatives

The intricate pentacyclic structure of eburnamonine (B1221668) has presented a considerable challenge to synthetic chemists. However, a variety of innovative strategies have been developed to construct this complex scaffold and introduce novel functionalities. These approaches often focus on achieving high stereoselectivity and efficiency.

One prominent strategy involves the enantioselective total synthesis of eburnamonine and its analogs. A notable approach utilizes a palladium-catalyzed asymmetric allylic alkylation to establish the crucial all-carbon quaternary stereocenter. This method has enabled the synthesis of an enantioenriched lactam building block, which serves as a versatile precursor for both eburnamonine and other related alkaloids like eucophylline. nih.gov Subsequent steps in these syntheses often involve key reactions such as the Bischler–Napieralski cyclization followed by hydrogenation to construct the eburnamonine-derived fragment. nih.govresearchgate.net

Another powerful technique employed is the Johnson-Claisen rearrangement , which facilitates the construction of the chiral quaternary center. researchgate.net This rearrangement, coupled with the Pictet-Spengler reaction and ring-closing metathesis, provides an effective pathway to the pentacyclic core of eburnamonine. researchgate.net The strategic use of these reactions has been instrumental in achieving the total synthesis of (+)-eburnamonine from readily available starting materials like L-ethyl lactate. researchgate.net

Furthermore, the development of convergent synthetic strategies has allowed for the efficient assembly of complex dimeric alkaloids derived from eburnamonine. In one such approach, a Stille coupling reaction is used to unite two monomeric fragments, followed by a directed hydrogenation to yield the final dimeric product. nih.gov This convergent methodology is particularly advantageous for creating a library of analogs by varying the constituent monomers.

Beyond the total synthesis of the natural product, research has also focused on the preparation of derivatives with modified functionalities. Although detailed biological evaluations are not always reported, methods for introducing hydroxyl, trifluoromethyl, and nitro groups onto the eburnamonine scaffold have been developed. These modifications are intended to probe the structure-activity relationships and potentially modulate the compound's pharmacokinetic and pharmacodynamic properties.

The table below summarizes some of the key synthetic strategies employed in the preparation of eburnamonine and its derivatives.

| Synthetic Strategy | Key Reactions | Notable Achievements |

| Asymmetric Synthesis | Palladium-catalyzed asymmetric allylic alkylation, Bischler–Napieralski cyclization, Hydrogenation | Shortest asymmetric synthesis of eburnamonine to date. nih.gov |

| Enantiospecific Total Synthesis | Johnson-Claisen rearrangement, Pictet-Spengler reaction, Ring-closing metathesis | Successful total synthesis of (+)-eburnamonine. researchgate.net |

| Convergent Synthesis | Stille coupling, Directed hydrogenation | Synthesis of heterodimeric bisindole alkaloids like 16'-epi-leucophyllidine. nih.gov |

| Biomimetic Synthesis | Friedel-Crafts alkylation | Attempts towards the synthesis of complex dimeric alkaloids. researchgate.net |

Evaluation of Enhanced Biological Potency and Selectivity of Analogs

A primary driver for the synthesis of novel eburnamonine derivatives is the pursuit of enhanced biological activity, including increased potency and greater selectivity for specific molecular targets. While the parent compound, (-)-Eburnamonine (B7788956), exhibits notable vasodilator and nootropic effects, researchers have sought to amplify these properties and explore new therapeutic applications through structural modification.

A significant area of investigation involves the synthesis and biological evaluation of heterodimeric bisindole alkaloids , which are composed of an eburnamonine moiety linked to another indole (B1671886) alkaloid. nih.gov These dimeric structures are hypothesized to exhibit stronger biological activities than their individual monomeric components. nih.gov This potential for enhanced potency is thought to arise from a higher affinity for target proteins or a greater ability to stabilize protein-protein interactions. nih.gov For instance, the dimeric alkaloid leucophyllidine, which contains an eburnamonine fragment, has demonstrated cytotoxicity against both drug-sensitive and drug-resistant human cancer cell lines. nih.gov

The table below presents a conceptual comparison of the biological activity of monomeric versus dimeric eburnamonine-related alkaloids, based on general findings in the field. It is important to note that specific activity can vary greatly depending on the specific analog and the biological target being assessed.

| Compound Type | General Biological Potency | Rationale for Activity | Example |

| Monomeric Eburnamonine Analogs | Moderate to High | Direct interaction with specific biological targets. | (-)-Eburnamonine |

| Dimeric Eburnamonine Alkaloids | Potentially Higher | Increased target affinity and/or stabilization of protein-protein interactions. nih.gov | Leucophyllidine nih.gov |

While the synthesis of various analogs has been reported, including those with hydroxyl and trifluoromethyl substitutions, detailed and comparative biological data, such as IC50 values, are not consistently available in the reviewed literature. The systematic evaluation of a broad range of derivatives is crucial for establishing clear structure-activity relationships (SAR) and for guiding the design of future analogs with optimized therapeutic profiles. The exploration of how different functional groups at various positions on the eburnane scaffold influence potency and selectivity remains an active area of research.

Exploration of Simplified Scaffolds for Drug Discovery

The structural complexity of (-)-Eburnamonine presents significant challenges for its synthesis and subsequent modification, which can hinder the drug discovery and development process. To address this, researchers are exploring the design and synthesis of simplified analogs that retain the key pharmacophoric features of the parent molecule while being more synthetically accessible. This approach, often referred to as scaffold simplification, aims to identify the minimal structural components necessary for biological activity. nih.gov

The underlying principle of this strategy is that not all rings and functional groups of a complex natural product are essential for its therapeutic effects. By systematically removing or replacing certain structural elements, medicinal chemists can create a library of simplified scaffolds. These simplified structures can then be evaluated for their biological activity, providing valuable insights into the structure-activity relationship (SAR) of the eburnane class of compounds.

One of the key challenges in this area is to design simplified scaffolds that maintain the correct three-dimensional orientation of the critical pharmacophoric groups. Computational modeling and molecular docking studies can play a crucial role in the rational design of such analogs, helping to predict which simplified structures are most likely to bind to the desired biological target.

While the primary focus of much of the published research has been on the total synthesis of the complex eburnamonine framework, the development of simplified scaffolds represents a promising and pragmatic approach to leveraging the therapeutic potential of this natural product. The creation of more readily synthesizable analogs could accelerate the identification of new drug candidates with improved pharmacological properties and a more favorable profile for large-scale production. This strategy aligns with broader trends in medicinal chemistry that emphasize the development of novel and synthetically tractable molecular scaffolds.

The table below illustrates the conceptual approach of scaffold simplification for drug discovery.

| Approach | Rationale | Potential Advantages |

| Total Synthesis of Natural Product | Provides access to the original, biologically active compound. | Establishes a benchmark for biological activity. |

| Synthesis of Complex Analogs | Explores the effect of functional group modifications on the natural product scaffold. | Can lead to enhanced potency and selectivity. |

| Exploration of Simplified Scaffolds | Identifies the core pharmacophore and reduces synthetic complexity. nih.gov | Increased synthetic accessibility, potential for improved drug-like properties, and facilitation of broader SAR studies. nih.gov |

Advanced Research Methodologies and Analytical Techniques

Spectroscopic and Chromatographic Methods for Characterization and Quantification (e.g., UPLC, Quantitative NMR, X-ray Analysis)

The precise characterization and quantification of (-)-Eburnamonine (B7788956) are foundational to any scientific investigation. A variety of spectroscopic and chromatographic techniques are utilized for this purpose.

Ultra-Performance Liquid Chromatography (UPLC) is a highly sensitive method used for the detection and quantification of (-)-Eburnamonine and related alkaloids. nih.gov UPLC methods have been developed that offer high sensitivity, with quantification levels ranging from 0.02 to 0.025 µg/mL. nih.govresearchgate.net These rapid and reliable analytical methods are suitable for in vitro and in vivo studies. nih.gov High-performance liquid chromatography (HPLC) is also employed for the simultaneous determination of vincamine (B1683053) and its potential degradant, vincaminic acid. jfda-online.com

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful tool for the analysis of (-)-Eburnamonine. qNMR provides a direct and efficient means for determining the potency and purity of a sample without the need for specific reference materials. bruker.com This technique is inherently quantitative, minimizing bias and allowing for the simultaneous confirmation of the compound's structure. bruker.com

X-ray Crystallography provides definitive information about the three-dimensional atomic and molecular structure of (-)-Eburnamonine. mdpi.com By analyzing the diffraction pattern of a single crystal, researchers can determine the precise arrangement of atoms, which is essential for understanding its chemical reactivity and biological interactions. mdpi.comweizmann.ac.il The absolute configuration of related compounds like vincamine has been established using single-crystal X-ray diffraction data. nih.gov

Below is an interactive data table summarizing the key analytical techniques used for the characterization and quantification of (-)-Eburnamonine.

| Analytical Technique | Application | Key Advantages |

| UPLC | Quantification in biological samples | High sensitivity and rapid analysis nih.gov |

| qNMR | Potency and purity determination | Inherently quantitative, no specific reference needed bruker.com |

| X-ray Crystallography | 3D structure elucidation | Provides precise atomic arrangement mdpi.comnih.gov |

| HPLC | Simultaneous determination of related compounds | Specificity for analyzing degradants jfda-online.com |

In Vitro Cell-Based Assays and Models

In vitro cell-based assays are indispensable for investigating the biological effects of (-)-Eburnamonine at the cellular level. nih.gov These assays provide valuable insights into its mechanisms of action and potential therapeutic applications.

(-)-Eburnamonine and its parent compound, vincamine, have been evaluated for their cytotoxic effects against various cancer cell lines. nih.gov For instance, vincamine has shown activity against human oral cancer (KB) and human lung cancer (A549) cell lines. nih.govresearchgate.net In A549 cells, it was observed to induce cell death by disrupting the mitochondrial membrane potential and activating caspase-3. nih.gov

A variety of human and murine cancer cell lines are utilized in these studies, including those for colon, breast, pancreas, and lung cancer, as well as glioblastoma, leukemia, and lymphoma. epo-berlin.com The non-toxic effects of vincamine have been demonstrated in non-tumorigenic cell lines such as human bronchial epithelial cells (BEAS-2B) and a mouse embryo cell line (3T3-L1). researchgate.net

Commonly employed cell-based assays include:

Cytotoxicity and Proliferation Assays: To determine the concentration at which the compound inhibits cell growth (IC50). epo-berlin.com

Apoptosis Assays: To investigate whether the compound induces programmed cell death, often measured through techniques like Annexin V-FITC/PI staining and flow cytometry. epo-berlin.commdpi.com

Mitochondrial Membrane Potential Assays: To assess the compound's impact on mitochondrial function. researchgate.net

Caspase Activity Assays: To measure the activation of caspases, which are key enzymes in the apoptotic pathway. researchgate.net

The following interactive table details some of the cell lines and assays used in the study of (-)-Eburnamonine and related compounds.

| Cell Line | Cancer Type | Assay Type | Observed Effect |

| A549 | Human Lung Cancer | Cytotoxicity, Mitochondrial Membrane Potential, Caspase-3 Activity | Induction of cell death nih.govresearchgate.net |

| KB | Human Oral Cancer | Cytotoxicity | Anticancer activity nih.govnih.gov |

| B16 | Mouse Melanoma | Cytotoxicity | Anticancer activity nih.gov |

| SH-SY5Y | Human Neuroblastoma | Cell Death, Neurotoxicity | Evaluation of neurotoxic potential mdpi.com |

Advanced In Vivo Animal Models (e.g., Humanized Bone Marrow Xenograft Mouse Models)

In vivo animal models are critical for evaluating the physiological and therapeutic effects of (-)-Eburnamonine in a living organism. These models bridge the gap between in vitro findings and potential clinical applications.

Studies have utilized various animal models to investigate the pharmacological properties of (-)-Eburnamonine. For instance, its vasodilator and neuroprotective activities have been demonstrated in anesthetized dogs, where it was shown to increase cerebral blood flow. caymanchem.com In mice, it has been shown to prevent scopolamine-induced amnesia in passive avoidance tests. caymanchem.com Rat models have been used to demonstrate its ability to enhance the acquisition of conditioned avoidance responses under hypobaric hypoxia and to increase the onset time to hypoxia-induced brain death. caymanchem.com

While the direct use of humanized bone marrow xenograft mouse models specifically for (-)-Eburnamonine is not extensively documented in the provided context, these models are a valuable tool in cancer research. karmanos.org They involve implanting human hematopoietic stem cells into immunodeficient mice, creating a model with a human-like immune system component, which is crucial for testing novel cancer therapies. karmanos.org

The table below provides examples of in vivo animal models used in the research of (-)-Eburnamonine.

| Animal Model | Application | Key Findings |

| Anesthetized Dogs | Cerebral blood flow studies | Increased cerebral blood flow and capillary circulation caymanchem.com |

| Mice | Memory impairment models | Prevention of scopolamine-induced amnesia caymanchem.com |

| Rats | Hypoxia models | Enhanced conditioned avoidance response and increased survival time caymanchem.com |

Omics Approaches and Systems Biology in Understanding Action Mechanisms

Omics approaches and systems biology offer a holistic view of the biological effects of (-)-Eburnamonine by analyzing large-scale biological data. These methodologies help to identify the molecular targets and pathways that are modulated by the compound.

While specific "omics" studies focused solely on (-)-Eburnamonine are emerging, the broader research on related alkaloids like vincamine provides a framework. Systems biology integrates various data types to understand the complex interactions within a biological system. For vincamine, it has been shown to mediate its activities by targeting multiple proteins and signaling pathways, including Nrf2, HO-1, NF-κB, and caspase-3. nih.gov Understanding these complex networks is a key goal of systems biology.

In Silico Studies and Computational Chemistry (e.g., Molecular Docking, Network Pharmacology)

In silico studies and computational chemistry are powerful tools for predicting and understanding the interactions of (-)-Eburnamonine with biological targets at a molecular level.

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method can be used to screen for potential protein targets of (-)-Eburnamonine and to understand the structural basis of its activity. For example, in silico studies have predicted that vincamine's anti-proliferative potential is enhanced by its interaction with the apoptotic protein caspase-3. researchgate.net Molecular docking algorithms are based on principles like shape complementarity to score and rank potential interactions. mdpi.com

Network Pharmacology is an emerging discipline that aims to understand drug actions and interactions with multiple targets. nih.gov It utilizes computational tools to analyze the complex relationships between drugs, targets, and diseases. nih.gov This approach is particularly useful for natural products like (-)-Eburnamonine, which may act on multiple targets. Network pharmacology studies on vincamine have identified G-protein coupled receptors, cytosolic proteins, and enzymes as common targets. researchgate.net

The following table summarizes the application of in silico and computational methods in the study of (-)-Eburnamonine and related compounds.

| Computational Method | Application | Example Finding |

| Molecular Docking | Predicting protein-ligand interactions | Vincamine's interaction with caspase-3 enhances its anti-proliferative potential researchgate.net |

| Network Pharmacology | Identifying multiple drug targets and pathways | Vincamine targets G-protein coupled receptors and various enzymes researchgate.net |

Future Research Directions and Therapeutic Potential

Elucidation of Undiscovered Biosynthetic Steps

The biosynthesis of monoterpenoid indole (B1671886) alkaloids (MIAs) has been extensively studied in plants like Catharanthus roseus, providing a general framework for understanding these pathways. However, the specific biosynthetic route to (-)-Eburnamonine (B7788956) and its precursor vincamine (B1683053) in Vinca (B1221190) minor remains largely unknown. While it is proposed that vincadifformine (B1218849) is a precursor to vincamine, the enzymatic steps involved in this conversion have not yet been identified.

Future research is critically needed to illuminate these missing steps. A key approach involves transcriptomics and gene co-expression analysis in V. minor. By generating comprehensive transcriptome data from different plant tissues and conditions, researchers can identify candidate genes homologous to known MIA biosynthetic genes from other species. This strategy has already led to the prediction of genes for common steps in the MIA pathway. The next frontier is to use this data to pinpoint the specific enzymes responsible for the unique transformations leading to the eburnamine-vincamine skeleton. Identifying and functionally characterizing these enzymes, such as the ones that convert vincadifformine, is essential for a complete understanding of how Vinca minor produces these valuable alkaloids.

Development of More Efficient and Stereoselective Synthetic Routes

The complex pentacyclic structure of (-)-Eburnamonine presents a significant challenge for chemical synthesis. While numerous total syntheses have been reported, the development of more efficient, cost-effective, and highly stereoselective routes is a major goal for future research. Control over the cis-C20/C21 relative stereochemistry and the creation of the all-carbon quaternary stereocenter at C20 are two of the most critical hurdles. ccspublishing.org.cn

Recent advancements have focused on novel catalytic asymmetric methods to overcome these challenges. These modern strategies offer significant improvements over classical approaches that often relied on chiral auxiliaries or resolution of racemic mixtures. ccspublishing.org.cn The goal is to develop practical and scalable syntheses that can provide enantiomerically pure (-)-Eburnamonine for further pharmacological study and potential clinical use.

Table 1: Modern Strategies in the Asymmetric Synthesis of Eburnamonine (B1221668)

| Synthetic Strategy | Key Reaction / Catalyst | Number of Steps | Reference |

| Asymmetric Alkene Cyanoamidation | Palladium, phosphoramidite (B1245037) ligand, and a Lewis acid co-catalyst | 8 steps | nih.govacs.org |

| Pd-Catalyzed Asymmetric Allylic Alkylation | Pd-(II) precatalyst and (R)-CF3-t-BuPHOX ligand | 10 steps (shortest to date) | nih.govscispace.com |

| Photocatalytic Radical Cascade Reaction | Visible-light photocatalysis | Not specified | bohrium.comresearchgate.net |

| Pd-Catalyzed Enantioselective Decarboxylative Allylation | Palladium catalyst | 14 steps (for (+)-vincamine) | ccspublishing.org.cn |

Identification of Novel Molecular Targets and Pathways

Historically, the therapeutic effects of (-)-Eburnamonine and its parent compound vincamine have been attributed to their vasodilatory properties, leading to increased cerebral blood flow. patsnap.comdrugbank.com However, emerging evidence suggests a more complex mechanism of action involving multiple molecular targets and signaling pathways. patsnap.comnih.gov

Future research should aim to deconstruct this multifaceted pharmacology. Studies indicate that vincamine modulates various neurotransmitter systems, including dopamine (B1211576) and serotonin, and interacts with voltage-dependent Na+ and Ca2+ channels, as well as glutamate (B1630785) receptors. patsnap.comnih.gov Furthermore, it exhibits significant antioxidant activity, which may underlie its neuroprotective effects. patsnap.comnih.gov This is achieved through the modulation of key signaling pathways involved in cellular stress and inflammation, such as:

Nrf2/HO-1

NF-κB

PI3K/Akt

MAPK

A comprehensive understanding of how (-)-Eburnamonine interacts with these targets and pathways is crucial. Identifying the direct binding partners and elucidating the downstream consequences of these interactions will provide a clearer picture of its therapeutic potential beyond vasodilation, particularly in neurodegenerative diseases and conditions involving oxidative stress.

Design of Highly Selective and Potent Derivatives with Improved Efficacy and Specificity

The natural scaffold of (-)-Eburnamonine serves as a valuable starting point for the design of novel therapeutic agents. The development of semi-synthetic derivatives has already proven successful, with vinpocetine (B1683063) (a derivative of vincamine) being a notable example used in the treatment of cerebrovascular disorders. nih.govnih.gov

Future research in this area will focus on the rational design and synthesis of new analogues with improved properties. By exploring the structure-activity relationships of the eburnamonine core, chemists can make targeted modifications to enhance potency, selectivity, and pharmacokinetic profiles. For instance, creating derivatives with different substituents on the aromatic ring or modifying the pentacyclic framework could lead to compounds with higher affinity for specific molecular targets or novel biological activities. researchgate.net The synthesis of dimeric indole alkaloids from vincamine derivatives is another promising strategy being explored to generate lead compounds with enhanced anticancer potential. nih.gov The ultimate goal is to develop next-generation therapeutics that are more effective and have a better specificity for their intended targets.

Repurposing and Combination Therapy Strategies (e.g., with Antibiotics or Chemotherapeutics)

Drug repurposing, the process of finding new uses for existing drugs, offers a promising avenue for (-)-Eburnamonine and its related compounds. While traditionally used for cognitive and cerebrovascular disorders, recent studies have highlighted its potential as an anticancer agent. nih.govresearchgate.net Vincamine has been shown to exhibit cytotoxic and antiproliferative activity against several human cancer cell lines, inducing apoptosis and the generation of reactive oxygen species (ROS). nih.govresearchgate.net

This opens up exciting possibilities for repurposing these alkaloids in oncology. Future research should focus on elucidating the specific mechanisms of their anticancer action and identifying the cancer types most susceptible to their effects.

Furthermore, exploring combination therapy strategies is a critical next step. The synergy of these compounds with established chemotherapeutic drugs could enhance efficacy and potentially overcome drug resistance. For example, the derivative vinpocetine has been shown to synergize with the chemotherapy drug sorafenib (B1663141) in hepatocellular carcinoma cells. nih.gov Investigating combinations with other chemotherapeutics or even antibiotics could reveal novel treatment paradigms for a range of diseases, extending the therapeutic reach of the eburnamonine class of alkaloids far beyond their original applications.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (-)-Eburnamonine, and how can researchers optimize yield and purity?

- (-)-Eburnamonine is synthesized via Tebbe reagent-mediated methylenation of vincamine derivatives, followed by Peterson-type elimination and trifluoroacetylation to achieve stereochemical control . To ensure high purity (≥98%), researchers should employ chromatographic techniques (e.g., HPLC) and validate results using UV/Vis spectroscopy (λmax: 243, 268 nm) . Solubility in dimethylformamide (1 mg/mL) and inert gas-purged solvents is critical for preparing stock solutions .

Q. Which preclinical models are validated for assessing (-)-Eburnamonine’s neuroprotective and hemodynamic effects?

- Key models include:

- Cerebral blood flow : Anesthetized dogs treated with 2.5 mg/kg to measure capillary circulation via Doppler flowmetry .

- Cognitive enhancement : Passive avoidance tests in mice (20 mg/kg) to counteract chlorpheniramine-induced amnesia .

- Hypoxia resistance : Rat models assessing survival time and body temperature regulation under hypoxic-ischemic stress (45 mg/kg) .

Q. What analytical methods are recommended for quantifying (-)-Eburnamonine in biological matrices?

- Use LC-MS/MS for high sensitivity in plasma or tissue samples. UV/Vis spectrophotometry at 243–268 nm is suitable for in vitro purity assessment . Stability studies should confirm integrity over ≥4 years at -20°C .

Advanced Research Questions

Q. How can structural modifications of (-)-Eburnamonine enhance cytotoxic specificity in cancer cells?